molecular formula C15H12N4O5S2 B2878560 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 886955-69-7

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2878560
CAS No.: 886955-69-7
M. Wt: 392.4
InChI Key: YROKOQXQUVHJBV-UHFFFAOYSA-N
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Description

The compound “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide” belongs to a class of sulfanyl-acetamide derivatives featuring a benzothiadiazine core. The 3-nitrophenyl substituent on the acetamide group introduces strong electron-withdrawing properties, which may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S2/c20-14(16-10-4-3-5-11(8-10)19(21)22)9-25-15-17-12-6-1-2-7-13(12)26(23,24)18-15/h1-8H,9H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKOQXQUVHJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4H-benzo[e][1,2,4]thiadiazine-1,1-dioxide with a suitable thiol compound to form the thioether linkage. This intermediate is then reacted with 3-nitrophenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in the microbial metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound distinguishes it from analogs with fluorophenyl (e.g., BG15148) or phenethyl (e.g., MLS001236764) groups. This substitution may enhance interactions with polar enzyme active sites or reduce metabolic degradation .
  • Core Modifications: Replacing the benzothiadiazine core with a thiazolidinone (ZINC C20028245) or oxadiazole () alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .

Antimicrobial Activity

  • Triazole-Acetamide Derivatives : Compounds 38 and 39 () with fluorobenzyl substituents exhibited MIC values of 16–32 µg/mL against Escherichia coli, suggesting that electron-withdrawing groups enhance antibacterial potency. The target compound’s nitro group may offer similar or improved activity .
  • Oxadiazole Derivatives : Compound 4 () showed moderate activity in preliminary screens, but its lack of a nitro group suggests the target compound’s nitro substituent could provide superior binding affinity .

Enzyme Inhibition

  • LOX and BChE Inhibition : N-(2-methyl-6-nitrophenyl)acetamide (8v, ) demonstrated 72% LOX inhibition at 100 µM, highlighting the role of nitro groups in redox-mediated enzyme interactions. The target compound’s nitro group may similarly enhance LOX or COX inhibition .
  • α-Glucosidase Inhibition : Analog 8t () showed 58% inhibition, suggesting sulfanyl-acetamides with aromatic substituents are promising antidiabetic candidates.

Anti-Exudative Activity

  • Triazole-Acetamides : Derivatives in reduced inflammation by 40–60% at 10 mg/kg, comparable to diclofenac. The target compound’s nitro group may improve efficacy by stabilizing radical intermediates .

Physicochemical Properties

Property Target Compound* MLS001236764 BG15148
XlogP ~3.1 (estimated) 2.9 2.9
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 6 6 6
Solubility Low (nitro) Moderate (fluoro) Moderate

*Estimated using analogous structures.

Insights :

    Biological Activity

    2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    The compound features a benzothiadiazine ring system with a sulfanyl group and a nitrophenyl acetamide moiety. Its molecular formula is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of approximately 359.4 g/mol.

    The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiadiazine core is known to modulate ion channels and receptors, influencing cellular signaling pathways. Specifically, it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:

    Bacterial Strain MIC (µg/mL) Activity
    Staphylococcus aureus625 - 1250Excellent
    Staphylococcus epidermidis500 - 1000Excellent
    Pseudomonas aeruginosa250 - 500Moderate
    Escherichia coli>2000No activity
    Klebsiella pneumoniae>2000No activity

    The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while showing limited efficacy against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

    Antifungal Activity

    In addition to its antibacterial properties, the compound has also been tested for antifungal activity. The results indicated that it displayed significant antifungal effects against Candida albicans, with MIC values ranging from 500 to 1000 µg/mL .

    Case Studies

    • Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial effects of various derivatives of benzothiadiazine compounds, including this compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus, making it a potential candidate for further development as an antibacterial agent .
    • Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of bacteria. The results showed enhanced antibacterial activity when used in combination therapy, indicating its potential role in treating antibiotic-resistant infections .

    Safety and Toxicity

    Preliminary toxicity assessments have indicated that this compound does not exhibit significant cytotoxicity at therapeutic concentrations. Further studies are required to fully understand its safety profile and potential side effects.

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